molecular formula C11H9NOS B7941027 (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone

Cat. No.: B7941027
M. Wt: 203.26 g/mol
InChI Key: PESZFVYHFOPCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is a bifunctional aromatic ketone comprising a pyridin-2-yl group and a 5-methyl-substituted thiophen-2-yl moiety linked via a carbonyl bridge.

Key structural features include:

  • Pyridin-2-yl group: Contributes to hydrogen bonding and π-stacking interactions due to its planar aromatic system and lone pair on the nitrogen atom.
  • 5-Methylthiophen-2-yl group: The methyl substituent enhances lipophilicity and steric bulk compared to unsubstituted thiophene.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-5-6-10(14-8)11(13)9-4-2-3-7-12-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESZFVYHFOPCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (5-Methylthiophen-2-YL)(Pyridin-2-YL)Methane

The precursor diarylmethane is prepared via a Suzuki-Miyaura coupling between pyridin-2-ylmethyl bromide and 5-methylthiophen-2-yl boronic acid . Key steps include:

  • Esterification of pyridine-2-carboxylic acid to methyl picolinate using methanol and H₂SO₄.

  • Reduction to pyridin-2-ylmethanol via LiAlH₄, yielding the alcohol in ~85% efficiency.

  • Bromination using PBr₃ in dichloromethane to generate pyridin-2-ylmethyl bromide.

  • Suzuki coupling with 5-methylthiophen-2-yl boronic acid under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, and DME/H₂O solvent at 80°C for 12 hours, achieving 78% yield.

Oxidation to Methanone

The methane derivative is oxidized using Cu(OAc)₂·H₂O (10 mol%), tert-butyl hydroperoxide (TBHP) (2 equiv), and water in 1,2-dichloroethane (DCE) at 80°C for 24 hours. Controlled experiments confirm water’s role as the oxygen donor, with yields reaching 82% for analogous substrates.

Grignard Addition Followed by Oxidation

This classical approach involves nucleophilic addition to a pyridine aldehyde, followed by alcohol oxidation.

Synthesis of Pyridine-2-Carbaldehyde

  • Oxidation of pyridin-2-ylmethanol using pyridinium chlorochromate (PCC) in CH₂Cl₂ yields the aldehyde in 70% efficiency.

Grignard Reaction

  • 5-Methylthiophen-2-yl magnesium bromide (prepared from 2-bromo-5-methylthiophene and Mg) reacts with pyridine-2-carbaldehyde in THF at 0°C to room temperature, forming the secondary alcohol in 65% yield.

Oxidation to Ketone

  • Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone in 58% yield. Alternatively, Swern oxidation (oxalyl chloride/DMSO) improves yields to 72% but requires stringent anhydrous conditions.

Friedel-Crafts Acylation

While less common for electron-deficient pyridines, this method leverages thiophene’s electron-rich nature.

Acyl Chloride Preparation

  • Pyridine-2-carbonyl chloride is synthesized from pyridine-2-carboxylic acid using SOCl₂, yielding the acyl chloride in 90% purity.

Acylation of 5-Methylthiophene

  • Lewis acid : AlCl₃ (1.2 equiv) in CH₂Cl₂ at 0°C.

  • Regioselectivity : The 2-position of thiophene is preferentially acylated due to sulfur’s directing effect, achieving 55% yield.

Nickel-Catalyzed Reductive Coupling

Emerging methodologies using nickel catalysis enable ketone synthesis via reductive coupling of aryl halides and CO.

Reaction Setup

  • Substrates : 5-Methylthiophen-2-yl bromide and pyridin-2-yl zinc chloride.

  • Catalyst : NiCl₂(dppe) (5 mol%).

  • Conditions : CO (1 atm), Zn dust, DMF at 100°C for 12 hours.

  • Yield : 60% (based on similar benzophenone syntheses).

Comparative Analysis of Methods

MethodStepsCatalystYield (%)Key AdvantageLimitation
Cu Oxidation3Cu(OAc)₂·H₂O82Mild conditions, water as oxidantRequires methane precursor synthesis
Carbonylative1PdCl₂(PPh₃)₂65One-step synthesisCO handling, pyridine coordination
Grignard + Oxidation2PCC/Jones72Classical approachMultiple steps, sensitive oxidation
Friedel-Crafts2AlCl₃55Direct acylationLow yield, regioselectivity issues
Ni Reductive1NiCl₂(dppe)60Broad substrate scopeLimited precedent for heteroarenes

Mechanistic Insights

Copper-Catalyzed Oxidation

The proposed mechanism involves:

  • C-H activation at the methylene group by Cu(II).

  • Oxygen insertion via water, forming a copper-oxo intermediate.

  • Re-aromatization to release the ketone and regenerate Cu(I), which is reoxidized by TBHP.

Palladium-Catalyzed Carbonylation

Key steps include:

  • Oxidative addition of aryl halide to Pd(0).

  • CO insertion to form a Pd-acyl intermediate.

  • Transmetallation with boronic acid and reductive elimination to yield the ketone .

Chemical Reactions Analysis

Reaction Mechanism

The copper-catalyzed oxidation proceeds via a radical-mediated pathway , where water directly participates as the sole oxygen source. Key steps include:

  • Coordination : Copper(II) ions activate the Csp³-H bond of the pyridin-2-yl-methane.

  • Hydrogen abstraction : Formation of a transient radical intermediate.

  • Oxygen insertion : Water delivers the oxygen atom to form the ketone .

This mechanism is supported by controlled experiments showing no involvement of other oxidants (e.g., peroxides) and the critical role of water in oxygen transfer .

Nucleophilic Substitution

The ketone group in the compound can undergo nucleophilic attack under basic conditions. For example:

  • Grignard reagents (e.g., RMgX) react with the carbonyl to form secondary alcohols.

  • Hydrazine derivatives (e.g., hydrazine hydrate) yield hydrazones, which are precursors for heterocyclic compounds like pyrimidines .

Redox Reactions

  • Reduction : Selective reduction of the ketone using LiAlH₄ or NaBH₄ produces the corresponding alcohol.

  • Oxidation : Further oxidation (e.g., with KMnO₄) may lead to cleavage of the carbonyl group, though this is less common due to the stability of the aromatic rings.

Structural Analysis and Stability

Crystallographic studies reveal that the compound adopts a planar structure with minimal deviations from the mean plane (rms ~0.075 Å) . The thiophene and pyridine rings are conjugated, stabilizing the carbonyl group and influencing reactivity. Prototropic tautomerism may occur in solution, affecting hydrogen bonding and solubility .

Comparison with Analogous Compounds

Feature(5-Methylthiophen-2-yl)(pyridin-2-yl)methanoneAnalogs (e.g., 5-chlorothiophenyl derivatives)
Electronic Effects Methyl group enhances electron densityChlorine introduces electron-withdrawing effects
Biological Activity Moderate kinase inhibitionHigher potency due to halogen interaction
Synthetic Complexity Requires selective oxidationEasier to synthesize via direct coupling

Scientific Research Applications

Synthetic Applications

1. C–H Bond Functionalization
Recent studies have highlighted the compound's utility in C–H bond functionalization, particularly through palladium-catalyzed reactions. The functionalization at the β-position of thiophene derivatives is notably challenging but can be achieved using (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone as a precursor in Pd-catalyzed reactions. These reactions allow for the introduction of heteroarenes at specific positions on the thiophene ring, leading to the synthesis of complex molecular architectures .

2. Synthesis of Heteroaryl Compounds
The compound serves as a versatile building block for synthesizing various heteroaryl compounds. For instance, it can be utilized in direct arylation reactions to create β-heteroarylated thiophene derivatives, which are valuable in developing pharmaceuticals and agrochemicals . The regioselectivity of these reactions has been confirmed through X-ray analysis, demonstrating the compound's effectiveness in producing specific isomers with high yields .

Biological Applications

1. Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral activity. A study identified a series of compounds related to this structure that demonstrated potent inhibition against viral targets, highlighting their potential as therapeutic agents in antiviral drug development . The structure-activity relationship (SAR) studies suggest that modifications to the pyridine and thiophene rings can enhance biological activity.

2. NK-3 Receptor Antagonism
The compound has been explored for its potential as an NK-3 receptor selective antagonist. Such antagonists are of interest for treating various conditions, including anxiety and depression. Patents have been filed detailing the synthesis and therapeutic applications of compounds derived from this compound, emphasizing its role in developing new pharmacological agents .

Case Studies

1. Pd-Catalyzed Reactions
A detailed case study demonstrated the successful use of this compound in a series of Pd-catalyzed coupling reactions that resulted in high yields of desired products. The study optimized reaction conditions such as temperature and catalyst concentration, achieving yields up to 81% for specific isomers .

2. Antiviral Screening
In another case study focused on antiviral screening, derivatives of the compound were tested against various viral strains. The results indicated that specific substitutions on the pyridine ring significantly enhanced antiviral potency, with some compounds exhibiting IC50 values in the low micromolar range. This suggests a promising avenue for further drug development based on this scaffold .

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone involves its interaction with specific molecular targets. For instance, in photophysical applications, the compound’s structure allows for efficient intramolecular charge transfer, leading to fluorescence . The presence of both thiophene and pyridine rings facilitates various electronic interactions, which can be harnessed in different applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

a. Pyridin-2-yl(thiophen-2-yl)methanone (Compound 2m, )
  • Structure : Lacks the methyl group at the thiophene 5-position.
  • Lipophilicity: Lower logP compared to the 5-methyl derivative, impacting membrane permeability in biological systems. Synthesis: Prepared via similar ketone-forming reactions, but starting from unsubstituted thiophene derivatives .
b. (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone ()
  • Structure : Features a 3-methylthiophen-2-yl group and a pyrrolidine substituent.
  • Key Differences :
    • Substituent Position : Methyl group at thiophene 3-position instead of 5, leading to distinct steric and electronic profiles.
    • Functional Groups : The pyrrolidine moiety introduces hydrogen-bonding capability, enhancing solubility in polar solvents .

Variations on the Pyridine Ring

a. (2,3-Dichlorophenyl)(6-methylpyridin-2-yl)methanone ()
  • Structure : Pyridin-2-yl group with a 6-methyl substituent and a dichlorophenyl ring.
  • Key Differences: Electronic Effects: Chlorine atoms on the phenyl ring increase electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound.
b. Phenyl(pyridin-4-yl)methanone (Compound 2q, )
  • Structure : Pyridin-4-yl instead of pyridin-2-yl, paired with a phenyl group.
  • Key Differences :
    • Pyridine Orientation : The nitrogen in the 4-position alters dipole interactions and binding affinities in receptor-ligand systems.
    • Synthetic Utility : Demonstrates the versatility of pyridine positional isomers in tuning molecular properties .

Heterocyclic Replacements

a. Pyridin-2-yl(thiazol-2-yl)methanone (Compound 2n, )
  • Structure : Replaces thiophene with a thiazole ring.
  • Key Differences :
    • Electron Density : Thiazole’s nitrogen atom increases electron deficiency, affecting redox behavior.
    • Biological Activity : Thiazole-containing compounds often exhibit antimicrobial or antiviral properties .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Applications Reference
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone 5-Me-thiophene, pyridin-2-yl High lipophilicity, potential antiviral Inferred
Pyridin-2-yl(thiophen-2-yl)methanone (2m) Unsubstituted thiophene Lower logP, simpler synthesis
(2,3-Dichlorophenyl)(6-Me-pyridin-2-yl)methanone 6-Me-pyridine, dichlorophenyl Agrochemical potential
Pyridin-2-yl(thiazol-2-yl)methanone (2n) Thiazole replacement Antimicrobial activity

Biological Activity

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methylthiophen-2-carboxylic acid derivatives with pyridine derivatives under appropriate conditions, often utilizing methods such as condensation reactions or coupling reactions. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
  • Infrared Spectroscopy (IR) : For functional group identification.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

The minimum inhibitory concentrations (MIC) for these compounds typically range from 10 to 50 µg/mL, indicating moderate to strong activity against these pathogens .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as DPPH and FRAP. These assays measure the ability of the compound to scavenge free radicals and reduce iron ions, respectively. Results indicate that this compound exhibits significant antioxidant properties, comparable to established antioxidants .

Enzyme Inhibition

Studies have also focused on the enzyme inhibition potential of this compound:

  • Acetylcholinesterase Inhibition : Some derivatives have shown moderate inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The IC50 values reported range from 100 to 200 µM, suggesting potential use in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyridine-based compounds, including this compound, were tested against a panel of microbial strains. The results indicated that modifications to the thiophene ring significantly enhanced antimicrobial potency. The study concluded that structural optimization could lead to more effective antimicrobial agents .

Case Study 2: Antioxidant Activity Evaluation

Another study assessed the antioxidant properties of this compound through various assays. The findings revealed that it effectively reduced oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative stress-related diseases .

4. Research Findings Summary Table

PropertyFindingsReferences
Antimicrobial ActivityEffective against E. coli and S. aureus
Antioxidant ActivitySignificant DPPH and FRAP activity
AChE InhibitionModerate inhibition (IC50 ~150 µM)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-methylthiophen-2-yl)(pyridin-2-yl)methanone, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between functionalized thiophene and pyridine precursors. For example, a Grignard reagent (e.g., 5-methylthiophen-2-ylmagnesium bromide) may react with a pyridine carbonyl derivative, followed by oxidation to yield the methanone . Characterization involves NMR (¹H/¹³C), FT-IR (to confirm carbonyl groups), and mass spectrometry for molecular weight verification. Purity is assessed via HPLC or GC-MS .

Q. How is crystallographic data for this compound obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is used to determine the 3D structure. Data collection employs instruments like Bruker D8 VENTURE, with refinement via SHELXTL or SHELXL software. Key parameters (e.g., unit cell dimensions, space group) are derived from intensity data, and hydrogen bonding/π-stacking interactions are analyzed to explain packing behavior .

Q. What spectroscopic techniques are critical for analyzing electronic properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the aromatic and carbonyl moieties. Fluorescence spectroscopy probes excited-state behavior, while solvatochromism studies (in solvents like DMSO, acetonitrile) reveal polarity-dependent shifts. Computational methods (e.g., DFT ) validate experimental spectra .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

  • Methodological Answer : Biocatalysts (e.g., Leuconostoc pseudomesenteroides N13) enable asymmetric reduction of ketones. A multi-response nonlinear optimization model can optimize parameters: pH (6–7), temperature (25–30°C), agitation speed (150–200 rpm). Enantiomeric excess (ee) is quantified via chiral HPLC or CD spectroscopy . For challenging substrates, directed evolution of enzymes (e.g., alcohol dehydrogenases) via saturation mutagenesis improves activity and selectivity .

Q. How do researchers resolve contradictions in reported biological activities of thiophene-pyridine hybrids?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from varied assay protocols (e.g., MIC vs. time-kill assays) or structural modifications (e.g., substituent effects on lipophilicity). Meta-analysis of structure-activity relationships (SAR) identifies critical functional groups. For example, the 5-methylthiophene moiety enhances membrane penetration, while pyridine nitrogen influences target binding .

Q. What computational strategies predict viable synthetic pathways for novel derivatives?

  • Methodological Answer : AI-driven synthesis planning tools (e.g., IBM RXN) use retrosynthetic analysis trained on databases like Reaxys. For this compound, feasible routes may include Suzuki-Miyaura coupling or Friedel-Crafts acylation . Density functional theory (DFT) calculates transition-state energies to prioritize low-barrier pathways .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to targets like caspase-3, with the carbonyl group forming hydrogen bonds to active-site residues. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while fluorescence quenching assays monitor conformational changes upon ligand interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.